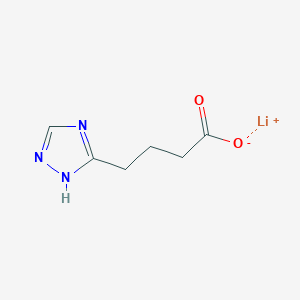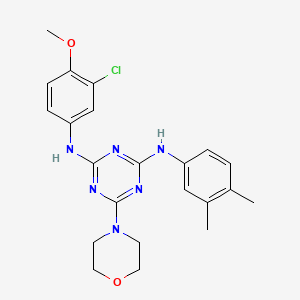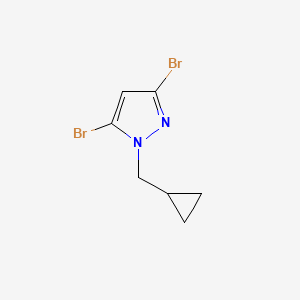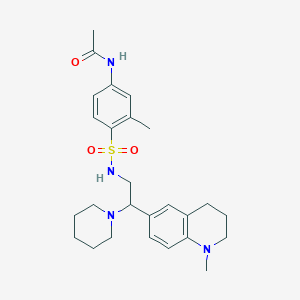
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate is a lithium salt of 4-(1H-1,2,4-triazol-5-yl)butanoic acidIt is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate, also known as Li-TBA, is a lithium salt of 4-(1H-1,2,4-triazol-5-yl)butanoic acid. The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are often used in research as models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This means that the compound triggers the cancer cells to self-destruct, thereby inhibiting their growth and spread .
Biochemical Pathways
Apoptosis is a complex biochemical pathway involving a series of reactions that lead to changes in the cell membrane, shrinkage of the cell, nuclear fragmentation, and finally, cell death .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that the compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate typically involves the reaction of 4-(1H-1,2,4-triazol-5-yl)butanoic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial products due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate include:
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1,2,4-triazole derivatives such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole derivatives
Uniqueness
This compound is unique due to its lithium salt form, which imparts specific chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
lithium;4-(1H-1,2,4-triazol-5-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c10-6(11)3-1-2-5-7-4-8-9-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOGHHHBYKBPHR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NNC(=N1)CCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)




![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2365819.png)


![4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2365822.png)


![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2365828.png)
